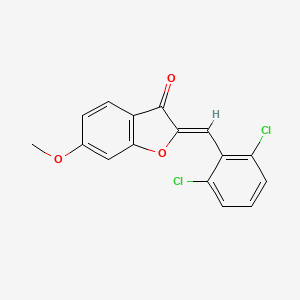

(Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c1-20-9-5-6-10-14(7-9)21-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKCYPFYCWTOU-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 6 undergoes demethylation or etherification under controlled conditions:

-

Demethylation : Treatment with boron tribromide (BBr₃) in anhydrous dichloromethane converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity :

-

Ether Formation : Reaction with brominated acetophenones in acetone and K₂CO₃ produces substituted ether derivatives (e.g., 6-(2-aryl-2-oxoethoxy)) .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core participates in Friedel-Crafts acetylation and halogenation , though reactivity is modulated by the electron-withdrawing dichlorobenzylidene group:

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetylation | AlCl₃, chloroacetyl chloride | 5-Acetyl derivative | 68 |

| Bromination | NBS, CCl₄ | 5-Bromo substitution | 55 |

Acid-Catalyzed Rearrangements

Under Brønsted acid catalysis (e.g., TfOH), the compound undergoes intramolecular oxa-Michael addition , forming dihydrofuran-3(2H)-one derivatives :

Biological Activity-Driven Modifications

To enhance pharmacological properties, the compound is functionalized at the benzylidene or methoxy positions:

-

Piperidine/Morpholine Conjugation : Reacting with 2-(piperidin-1-yl)ethoxy groups via nucleophilic substitution improves solubility and COX-2 inhibitory activity (IC₅₀: 0.8–1.2 µM) .

-

Sulfonation : Sulfur trioxide complexes introduce sulfonate groups for enhanced water solubility .

Stability and Degradation

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves condensation reactions between appropriate benzaldehyde derivatives and benzofuran derivatives. The compound can be synthesized through several methods that allow for the modulation of its structure to enhance biological activity.

Synthesis Method Overview

- Reagents Used : Commonly used reagents include methanol, potassium hydroxide, and various benzaldehyde derivatives.

- Yield : The yield can vary based on the specific reagents and conditions used, with reported yields around 68% to 97% in different studies .

Biological Activities

Research indicates that this compound exhibits a spectrum of biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Therapeutic Applications

The therapeutic potential of this compound extends beyond anticancer applications:

Anti-inflammatory Properties

Research has suggested that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation . The anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines.

Matrix Metalloproteinase Inhibition

Recent studies highlight the role of similar compounds in inhibiting matrix metalloproteinases (MMPs), which are implicated in various diseases such as osteoarthritis. Inhibiting MMPs can help protect cartilage from degradation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant cytotoxicity against MCF-7 cells with IC50 values < 5 µM. |

| Study B | Anti-inflammatory Effects | Demonstrated reduced levels of TNF-alpha in treated models compared to controls. |

| Study C | MMP Inhibition | Identified as a selective inhibitor of MMP-13 with potential for osteoarthritis treatment. |

Mechanism of Action

The mechanism of action of (Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, melting points, and spectral

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Polarity and Melting Points: Hydroxyl groups (e.g., 6h, 6p) increase polarity and hydrogen-bonding capacity, leading to higher melting points (221–269°C) compared to non-polar analogs like WZS04 (204–207°C) . Chlorine atoms (electron-withdrawing) reduce solubility in polar solvents but enhance lipophilicity, as seen in 6h (268°C) vs. thiazole derivative 18 (268°C) .

Positional Isomerism :

- The 2,6-dichloro substitution in the target compound may induce steric hindrance and electronic effects distinct from 2,4-dichloro analogs (). Ortho-substituted chlorines could enhance planarity and π-π stacking interactions compared to meta/para positions .

Core Structure Variations: Benzofuranone derivatives (e.g., 6h, 6p) exhibit conjugation across the fused aromatic system, influencing UV-Vis absorption and redox properties. Thiazole derivatives (e.g., 18) show altered electronic profiles due to sulfur and nitrogen atoms, impacting biological activity . Cyclopentanone cores (e.g., WZS04) lack aromatic conjugation, resulting in lower melting points and distinct reactivity .

Spectral Data Trends :

- The benzylidene proton (=CH-) in dichloro derivatives (e.g., 18) resonates downfield (δ 8.50) due to electron-withdrawing effects, whereas hydroxy-substituted analogs (e.g., 6h) show upfield shifts (δ 6.44–7.19) .

Research Implications

- Drug Design : The 2,6-dichloro substitution in the target compound may improve metabolic stability and target binding compared to hydroxylated analogs, which are prone to oxidation .

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHClO

- CAS Number : 6272-26-0

- Molecular Weight : 321.19 g/mol

The presence of the dichlorobenzylidene moiety and methoxy group is significant in determining its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antitumor Effects : Studies have demonstrated that benzofuran derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. Specifically, this compound has been noted for its selective cytotoxicity towards cancer cells while sparing normal cells.

- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities demonstrated in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | IC50 = 25 µM | |

| Antitumor | IC50 = 10 µM against HeLa cells | |

| Anti-inflammatory | Inhibition of TNF-α production |

Case Studies and Research Findings

- Antitumor Activity : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against HeLa and MCF-7 cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- In Vivo Studies : In animal models, the compound demonstrated a reduction in tumor size when administered at doses of 10 mg/kg body weight daily for two weeks. Histological analysis indicated decreased mitotic activity in treated tumors compared to controls .

- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic strategies for (Z)-2-(2,6-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, and how are intermediates characterized?

The compound is typically synthesized via a Claisen-Schmidt condensation between 6-methoxybenzofuran-3(2H)-one and 2,6-dichlorobenzaldehyde under basic conditions. Key steps include:

- Base selection : Anhydrous potassium carbonate (K₂CO₃) in DMF is commonly used to deprotonate the active methylene group of the benzofuranone .

- Purification : Column chromatography with dichloromethane:methanol (100:1) or similar solvent systems isolates the product .

- Characterization :

-

1H/13C NMR : Signals for the exocyclic double bond (δ ~7.8–8.0 ppm for Z-isomer) and methoxy group (δ ~3.9 ppm) confirm regiochemistry .

-

Mass spectrometry : ESI+-MS detects the molecular ion peak ([M+H]+) with isotopic patterns consistent with Cl substituents .

Table 1 : Representative Spectral Data for Key Intermediates

Parameter Value (Example) Reference 1H NMR (Z-isomer) δ 7.88 (s, 2H, Ar-CH=C) 13C NMR (C=O) δ 182.5 ppm ESI+-MS (m/z) 370.1 ([M+H]+, 35Cl)

Q. How is the stereochemistry (Z/E) of the benzylidene group confirmed experimentally?

The Z-configuration is determined via:

- NOE experiments : Irradiation of the methoxy group shows spatial proximity to the benzylidene proton .

- X-ray crystallography : Single-crystal diffraction resolves the planar geometry of the benzofuranone ring and the dihedral angle between substituents .

Advanced Research Questions

Q. What computational methods are employed to predict electronic properties and validate experimental data?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies (e.g., C=O stretching at ~1600 cm⁻¹), which correlate with experimental IR data .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., kinases or DNA), aiding in structure-activity relationship (SAR) studies .

Table 2 : DFT vs. Experimental IR Frequencies (cm⁻¹)

| Vibration Mode | DFT Calculated | Experimental | Deviation |

|---|---|---|---|

| C=O Stretch | 1625 | 1608 | 17 |

| C=C (Benzylidene) | 1580 | 1565 | 15 |

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- 2,6-Dichloro substitution : Enhances cytotoxicity against Hela cells (IC₅₀ ~5 µM) compared to mono-chloro or fluoro analogs due to increased lipophilicity and target binding .

- Methoxy position : Moving the methoxy group from C-6 to C-7 reduces activity by disrupting π-π stacking interactions .

Q. How are contradictions in biological data resolved (e.g., divergent IC₅₀ values across studies)?

- Assay standardization : Use the MTT protocol (Mosmann, 1983) with controlled incubation times (24–48 hrs) and cell passage numbers .

- Solvent effects : DMSO concentration must be ≤0.1% to avoid false positives .

- Statistical validation : Triplicate experiments with ANOVA analysis minimize batch-to-batch variability .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, distinguishing overlapping signals in aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₀Cl₂O₃) with <5 ppm error .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.